2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Description
Properties
IUPAC Name |
2-amino-4-benzyl-4-phenyl-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c17-15-18-14(20)16(19-15,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2,(H3,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUVIPQOTMQDRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one typically involves the condensation of benzylamine with benzaldehyde, followed by cyclization with glyoxal and ammonia. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-throughput screening and automation can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can have different biological and chemical properties.
Scientific Research Applications
2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: The compound can be used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Table 1: Structural Comparison of Imidazolone Derivatives
Crystallographic and Computational Studies
- reports the crystal structure of a related imidazolone derivative (3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenyl-indolin-2-one ethanol solvate), resolved using single-crystal X-ray diffraction. Such studies are critical for understanding conformational flexibility and hydrogen-bonding patterns, which influence drug-receptor interactions .
Biological Activity
2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 277.31 g/mol. The structure features an imidazole ring, which is pivotal for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anti-inflammatory domains. The compound's ability to form hydrogen bonds and interact with biological targets is crucial for its efficacy in modulating cellular pathways.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of this compound against various pathogens. It has shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.025 mg/mL | |
| Escherichia coli | 0.030 mg/mL | |
| Candida albicans | 0.015 mg/mL |
The precise mechanism of action for this compound remains largely unexplored. However, preliminary studies suggest that it may interact with specific enzymes or receptors that modulate cell proliferation and apoptosis pathways. This interaction is crucial for understanding its therapeutic potential in various diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluating the compound's efficacy against Staphylococcus aureus demonstrated a notable reduction in bacterial growth at concentrations as low as 0.025 mg/mL, indicating strong antimicrobial properties.
- Inflammation Modulation : Another investigation assessed the compound's anti-inflammatory effects through the inhibition of NF-kB/AP-1 signaling pathways, showing promising results that warrant further exploration into its use as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-5-(4-bromophenyl)-4,5-dihydro-1H-imidazol-4-one | Contains bromophenyl group | Enhanced reactivity |
| 2-Amino-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one | Contains methyl group | Different electronic properties |
| 2-Amino-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one | Contains thiophene instead of benzyl | Different heterocyclic structure |
The presence of both benzyl and phenyl groups in the target compound distinguishes it from others, influencing its reactivity and biological properties significantly.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one, and what experimental parameters are critical for yield optimization?
- Methodology :
- Route 1 : Condensation of amidines with ketones under base-promoted conditions (e.g., KOH/EtOH) to form the dihydroimidazolone core. Reaction time (12–24 hrs) and temperature (80–100°C) significantly impact cyclization efficiency .
- Route 2 : Multi-step synthesis starting from benzimidazolium chloride derivatives, involving hydrazine hydrate treatment and carbon disulfide-mediated cyclization. Purity of intermediates (e.g., via recrystallization in methanol) is critical to avoid side products .
- Yield Optimization : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane). Post-reaction, acidify with HCl to precipitate the product, followed by column chromatography (CH₂Cl₂:MeOH 9:1) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.5 ppm), amine protons (δ 4.5–5.5 ppm), and carbonyl groups (δ 160–170 ppm). Use DMSO-d₆ as a solvent to resolve labile protons .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 320.1652) and fragmentation patterns consistent with imidazolone scaffolds .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water mixtures. Compare bond lengths/angles with literature data (e.g., C=O bond ~1.22 Å) .
Advanced Research Questions
Q. What strategies address low regioselectivity in the synthesis of substituted dihydroimidazolones, such as avoiding benzyl group migration?
- Advanced Methodological Insights :
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce unwanted rearrangements .
- Protecting Groups : Temporarily protect the amino group with Boc (tert-butoxycarbonyl) to prevent side reactions during cyclization. Deprotect with TFA post-synthesis .
- Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to predict transition states and optimize reaction pathways. Compare with experimental ¹³C NMR shifts for validation .
Q. How can researchers resolve contradictory bioactivity data for imidazolone derivatives in kinase inhibition assays?
- Data Contradiction Analysis :
- Assay Conditions : Ensure consistent buffer pH (7.4), ATP concentration (1 mM), and temperature (25°C). Variations in these parameters can alter enzyme kinetics .
- Stereochemical Purity : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) to isolate enantiomers. Test each enantiomer separately, as stereochemistry significantly impacts binding affinity .
- Off-Target Screening : Use proteome-wide profiling (e.g., KinomeScan) to identify non-specific interactions. Correlate with molecular docking simulations (AutoDock Vina) to refine SAR hypotheses .
Q. What advanced techniques enable the study of imidazolone stability under physiological conditions?
- Methodological Framework :
- Accelerated Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hrs. Monitor degradation via UPLC-MS (BEH C18 column, 1.7 µm) and identify byproducts (e.g., hydrolyzed amides) .
- Microsomal Stability Assays : Use liver microsomes (human/rat) to assess metabolic liability. Quantify parent compound depletion using LC-MS/MS with isotopically labeled internal standards .
Experimental Design & Optimization
Q. How should researchers design experiments to optimize solvent systems for imidazolone crystallization?
- DOE Approach :
- Variables : Test solvent polarity (ethanol, acetonitrile, THF), anti-solvents (water, hexane), and cooling rates (0.5–2°C/min).
- Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables. Prioritize solvents with Hansen solubility parameters close to the compound’s (δD ~18 MPa¹/², δP ~6 MPa¹/²) .
Q. What statistical methods are recommended for analyzing dose-response data in imidazolone-based cytotoxicity assays?
- Data Analysis Protocol :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ values. Validate with bootstrap resampling (n=1000) to estimate confidence intervals.
- ANOVA with Tukey’s Test : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to identify structure-activity trends. Exclude outliers using Grubbs’ test (α=0.05) .
Applications in Drug Discovery
Q. How can imidazolone derivatives be leveraged as building blocks for angiotensin II receptor antagonists?
- Synthetic Strategy :
- Functionalize the amino group with sulfonamide moieties (e.g., via H₂SO₄/SOCl₂ activation) to enhance binding to the AT1 receptor.
- Introduce lipophilic substituents (e.g., trifluoromethyl) at the benzyl position to improve membrane permeability (logP >3.0) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
